Diphosphoric acid, zinc salt

Description

Significance in Contemporary Inorganic Materials Science

Zinc pyrophosphate is a versatile material with several applications in modern inorganic materials science. Its significance stems from its unique chemical and physical properties.

Anti-Corrosion Coatings: Zinc pyrophosphate is widely utilized as a corrosion-inhibiting pigment in coatings for metal surfaces. samaterials.comsncz.com It forms a protective film that hinders oxidation and corrosion. samaterials.com This has made it a common replacement for more toxic, lead- or chromium-based anti-corrosion agents. esaar.com It is compatible with a range of solvent and water-based resins. sncz.com

Pigments: It is used as a white pigment in various applications, including cosmetics. wikipedia.orgscielo.br Research has focused on treating zinc oxide with sodium pyrophosphate to create novel white pigments with suppressed photocatalytic activity, making them suitable for cosmetic use. scielo.br

Biomaterials: Zinc is a vital trace element in the human body, playing a role in bone health and other physiological processes. nih.govnih.gov This has led to research into incorporating zinc pyrophosphate and other zinc-containing compounds into bioactive glasses and coatings for biomedical implants. nih.govnih.gov These materials can promote bone regeneration, exhibit antibacterial properties, and improve the biocompatibility of implants. nih.govnih.gov

Dental Materials: In dentistry, zinc pyrophosphate is a component of dental adhesives and cements, helping to secure restorative materials. samaterials.com

Luminescence: When doped with certain elements, zinc pyrophosphate can exhibit luminescent properties, making it a candidate for use in phosphors and other optical applications. rsc.org

Evolution of Research Perspectives on Zinc Pyrophosphates

Research on zinc pyrophosphate has evolved from fundamental characterization to the exploration of its functional properties and advanced applications.

Early research focused on the basic synthesis and properties of the compound. Methods for its preparation include the thermal decomposition of zinc ammonium (B1175870) phosphate (B84403) and precipitation reactions. wikipedia.org Its use in the gravimetric analysis of zinc is a long-standing application. wikipedia.orgacs.org

More recent research has delved into the material's crystal structure and phase transitions. Zinc pyrophosphate exists in different polymorphic forms, with low-temperature (α-form) and high-temperature (β-form) phases being monoclinic. wikipedia.orgcrystallography.net Detailed crystallographic studies have been conducted to understand these structures. crystallography.netmaterialsproject.org

The focus has also shifted towards harnessing its properties for specific applications. The development of zinc phosphate coatings for corrosion resistance represents a significant area of research and industrial application. esaar.com In the realm of biomaterials, the incorporation of zinc into bioactive glasses is a key area of investigation, with studies exploring its effects on biocompatibility, antibacterial activity, and tissue regeneration. nih.govnih.govmdpi.commdpi.com

Identification of Key Academic Research Frontiers

Current and future research on zinc pyrophosphate is centered on several promising frontiers:

Advanced Coatings and Pigments: Research continues to optimize the performance of zinc pyrophosphate-based anti-corrosion coatings. sncz.com This includes developing more environmentally friendly formulations and enhancing their durability. The creation of specialized pigments with controlled particle size and optical properties for cosmetic and other applications is also an active area. scielo.br

Biomedical Applications: The development of zinc-containing bioactive glasses and ceramics for bone tissue engineering is a major research frontier. nih.govmdpi.comscilit.com Studies are investigating how the controlled release of zinc ions from these materials can stimulate bone growth and inhibit bacterial infections. nih.govmdpi.com The use of zinc pyrophosphate in coatings for biodegradable metallic implants is also being explored to improve their biocompatibility and control their degradation rate. nih.gov

Energy Storage and Catalysis: The electrochemical properties of zinc pyrophosphates are being investigated for potential applications in energy storage devices like batteries. nih.govrsc.org The porous nature of some zinc phosphate materials makes them interesting candidates for catalysis and sensing applications. rsc.org

Luminescent Materials: The synthesis of doped zinc pyrophosphate nanophosphors with tailored luminescent properties is an emerging field. rsc.org These materials could find use in solid-state lighting and display technologies.

Interactive Data Tables

Physical and Chemical Properties of Zinc Pyrophosphate

| Property | Value | Reference |

| Chemical Formula | Zn₂P₂O₇ | wikipedia.org |

| Molar Mass | 304.72 g/mol | wikipedia.org |

| Appearance | White crystalline powder | wikipedia.org |

| Density | 3.75 g/cm³ | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.org |

| Solubility | Soluble in dilute acids | wikipedia.org |

| Melting Point | 980℃ | samaterials.com |

Crystallographic Data of α-Zinc Pyrophosphate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | C 1 2/m 1 | crystallography.net |

| a | 6.6036 Å | crystallography.net |

| b | 8.283 Å | crystallography.net |

| c | 4.525 Å | crystallography.net |

| β | 105.403° | crystallography.net |

Conventional Solid-State Synthesis Routes

Solid-state synthesis, also known as ceramic method, involves the reaction of solid precursors at elevated temperatures to produce the desired compound. This approach is fundamental in materials chemistry for producing thermally stable inorganic compounds like zinc pyrophosphate.

One of the most direct methods for synthesizing zinc pyrophosphate is through the thermal decomposition of suitable precursor compounds. This process involves heating a solid precursor to a temperature at which it breaks down, yielding the desired zinc pyrophosphate along with volatile byproducts.

A common precursor is zinc ammonium phosphate (ZnNH₄PO₄). When heated, it decomposes to form zinc pyrophosphate, ammonia (B1221849), and water vapor. The chemical reaction for this process is: 2 ZnNH₄PO₄ → Zn₂P₂O₇ + 2 NH₃ + H₂O wikipedia.org

Another effective precursor is zinc hydrogen phosphate monohydrate (ZnHPO₄·H₂O). A method for producing high-purity zinc pyrophosphate involves the calcination of this precursor. google.com In this process, zinc hydrogen phosphate monohydrate is heated at high temperatures, typically between 550-650°C for 2-3 hours, leading to its polymerization and the formation of the final zinc pyrophosphate product. google.com The yield for this method can be quite high, with reports of up to 97%. google.com

The thermal dehydration of other zinc phosphate hydrates, such as hopeite (Zn₃(PO₄)₂·4H₂O), also proceeds in stages. While the initial dehydration occurs at lower temperatures (around 80-110°C), further heating to higher temperatures is necessary to induce the phase transitions that would eventually lead to pyrophosphate formation. researchgate.net

| Precursor Compound | Decomposition Temperature | Products | Reference |

| Zinc Ammonium Phosphate (ZnNH₄PO₄) | High Temperature | Zn₂P₂O₇, NH₃, H₂O | wikipedia.org |

| Zinc Hydrogen Phosphate Monohydrate (ZnHPO₄·H₂O) | 550-650°C | Zn₂P₂O₇ | google.com |

Zinc pyrophosphate can also be synthesized by reacting simple, stable compounds like oxides and phosphates at high temperatures. This method allows for the direct combination of zinc and phosphorus sources in the solid state.

One such reaction involves a mixture of sodium carbonate (Na₂CO₃), zinc oxide (ZnO), and ammonium dihydrogen phosphate ((NH₄)H₂PO₄). wikipedia.org Upon heating, these components react to form zinc pyrophosphate, along with sodium hydroxide (B78521), ammonia, water, and carbon dioxide as byproducts. wikipedia.org The equation for this reaction is: Na₂CO₃ + 2 ZnO + 2 (NH₄)H₂PO₄ → Zn₂P₂O₇ + 2 NaOH + 2 NH₃ + 2 H₂O + CO₂ wikipedia.org

While traditional solid-state synthesis of complex oxides often requires prolonged heating at temperatures exceeding 1000°C, this can lead to the loss of volatile components like zinc. core.ac.uk The selection of appropriate starting materials and reaction conditions is therefore crucial to ensure the formation of the desired pure phase. core.ac.uk

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Sodium Carbonate (Na₂CO₃) | Zinc Oxide (ZnO) | Ammonium Dihydrogen Phosphate ((NH₄)H₂PO₄) | Zinc Pyrophosphate (Zn₂P₂O₇) | wikipedia.org |

Solution-Based Precipitation Techniques

Solution-based methods offer an alternative to high-temperature solid-state reactions, often providing better control over stoichiometry, particle size, and purity. These techniques involve dissolving precursors in a solvent and then inducing the precipitation of the desired product.

A straightforward precipitation method involves the reaction between a soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄), and a source of pyrophosphate ions, like sodium pyrophosphate (Na₄P₂O₇). wikipedia.org When a strongly acidic solution of zinc sulfate is heated with sodium pyrophosphate, zinc pyrophosphate precipitates out of the solution as it is insoluble in water. wikipedia.org The accompanying product, sodium sulfate (Na₂SO₄), remains dissolved in the solution. wikipedia.org

The reaction is as follows: 2 ZnSO₄ + Na₄P₂O₇ → Zn₂P₂O₇ + 2 Na₂SO₄ wikipedia.org

This metathesis reaction is an efficient way to produce zinc pyrophosphate at relatively low temperatures compared to solid-state routes.

This method combines the advantages of both solution and solid-state techniques. It begins with a controlled precipitation step to form a precursor, which is then subjected to thermal treatment (calcination) to yield the final zinc pyrophosphate.

A method for preparing high-purity, electronic-grade zinc pyrophosphate utilizes this approach. google.com First, a zinc nitrate (B79036) (Zn(NO₃)₂) solution is reacted with diammonium hydrogen phosphate ((NH₄)₂HPO₄). google.com This results in the precipitation of zinc hydrogen phosphate monohydrate after a process of aging, sedimentation, washing, and drying. google.com

In the second step, the obtained zinc hydrogen phosphate monohydrate precursor is calcined at a high temperature, typically around 600°C for 2.5 hours. google.com This high-temperature treatment causes the precursor to decompose and polymerize into the final zinc pyrophosphate product. google.com This two-step process is advantageous as impurities can be washed away during the precipitation stage, and any remaining volatile substances like ammonium nitrate are removed during calcination, resulting in a product with very low impurity levels. google.com Another method involves precipitating zinc as a phosphate and then heating it to over 1123 K (850 °C). wikipedia.org

| Precipitation Reactants | Precipitated Precursor | Thermal Treatment | Final Product | Reference |

| Zinc Nitrate (Zn(NO₃)₂) + Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) | Zinc Hydrogen Phosphate Monohydrate (ZnHPO₄·H₂O) | 550-650°C | Zinc Pyrophosphate (Zn₂P₂O₇) | google.com |

| Zinc Salt Solution + Phosphate Source | Zinc Phosphate | > 1123 K (850 °C) | Zinc Pyrophosphate (Zn₂P₂O₇) | wikipedia.org |

Advanced Synthetic Strategies for Modified Zinc Pyrophosphates

Research into advanced synthetic strategies aims to produce zinc pyrophosphate-based materials with tailored properties, such as specific crystal structures or modified chemical compositions. These methods often involve doping or forming composite materials to enhance functionality.

An example of an advanced synthetic strategy is the preparation of a vanadium-doped zinc pyrophosphate (Zn₂V₁.₇P₀.₃O₇) using a solid-state method. researchgate.net This material is of interest for its specific thermal expansion properties. researchgate.net The synthesis involves modifying the stoichiometry of the reactants to incorporate a second metal (vanadium) into the pyrophosphate structure. researchgate.net This demonstrates how conventional methods can be adapted to create complex, modified pyrophosphate materials. While the specific precursors for this modified compound are not detailed, the approach highlights the creation of novel materials based on the zinc pyrophosphate framework.

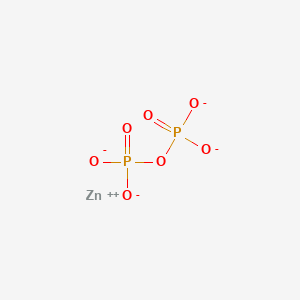

Structure

2D Structure

Properties

CAS No. |

19262-92-1 |

|---|---|

Molecular Formula |

O7P2Zn-2 |

Molecular Weight |

304.723322 |

IUPAC Name |

zinc;phosphonato phosphate |

InChI |

InChI=1S/H4O7P2.Zn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+2/p-4 |

InChI Key |

RPRMAEUXQLFUQL-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2] |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2] |

Synonyms |

diphosphoric acid, zinc salt |

Origin of Product |

United States |

Synthetic Methodologies for Diphosphoric Acid, Zinc Salt

Doping and Substitution Approaches (e.g., Mg-Substitution in Zn₂P₂O₇)

The modification of zinc pyrophosphate (Zn₂P₂O₇) through the incorporation of other metal ions, such as magnesium (Mg²⁺), is a key strategy for tuning its material properties. The similarity in ionic radii and charge between zinc (Zn²⁺) and magnesium (Mg²⁺) allows for the substitution of zinc ions within the pyrophosphate crystal lattice, forming a solid solution of the type Zn₂₋ₓMgₓP₂O₇. wikipedia.org This substitution can influence the structural, optical, and catalytic characteristics of the resulting material. The primary methods for achieving such doping or substitution are high-temperature solid-state reactions and aqueous co-precipitation methods.

Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for synthesizing mixed-metal phosphates and other inorganic solids. This approach involves the high-temperature treatment of an intimate mixture of precursor powders. For the synthesis of Mg-substituted zinc pyrophosphate, the precursors would typically be a source of zinc, magnesium, and pyrophosphate or phosphate (B84403).

The general process involves:

Precursor Selection: Oxides, carbonates, or nitrates of zinc and magnesium are common choices, along with a phosphorus source like diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄).

Mixing: The precursor powders are weighed in precise stoichiometric ratios corresponding to the desired level of magnesium substitution (x in Zn₂₋ₓMgₓP₂O₇). They are then intimately mixed, often through mechanical grinding or ball milling, to ensure homogeneity.

Calcination: The mixture undergoes a multi-stage heat treatment. An initial, lower-temperature calcination is often performed to decompose the precursors and drive off volatile components like water, carbon dioxide, and ammonia (B1221849). This is followed by a higher-temperature sintering stage where the solid-state reaction and diffusion of ions occur, leading to the formation of the final crystalline pyrophosphate phase.

The formation of a solid solution like Zn₂₋ₓNi₂ₓSiO₄, a willemite-type structure, via solid-state synthesis demonstrates the viability of this method for creating mixed-cation compounds. researchgate.net In that specific process, the formation sequence and the extent of nickel substitution were found to be dependent on the dopant concentration and calcination temperatures. researchgate.net A similar dependency would be expected for the Zn-Mg-P-O system.

Table 1: Typical Parameters for Solid-State Synthesis of Mixed-Metal Phosphates

| Parameter | Description | Typical Values |

| Zinc Precursor | Source of zinc ions. | Zinc oxide (ZnO), Zinc carbonate (ZnCO₃) |

| Magnesium Precursor | Source of magnesium ions. | Magnesium oxide (MgO), Magnesium carbonate (MgCO₃) |

| Phosphorus Precursor | Source of phosphate/pyrophosphate groups. | Diammonium hydrogen phosphate ((NH₄)₂HPO₄) |

| Mixing Ratio | Stoichiometric ratio based on desired 'x' in Zn₂₋ₓMgₓP₂O₇. | Varies |

| Calcination Temp. | Temperature for decomposition and phase formation. | 600 °C - 1200 °C |

| Reaction Time | Duration of high-temperature treatment. | 12 - 48 hours |

Co-precipitation Method

Co-precipitation offers a wet-chemical alternative to the solid-state method, often yielding more homogeneous products with smaller particle sizes at lower temperatures. This technique involves dissolving soluble salts of the desired metals in a solvent and then inducing precipitation by adding a precipitating agent.

For Mg-substituted zinc pyrophosphate, the synthesis would proceed as follows:

Solution Preparation: Soluble salts, such as zinc sulfate (B86663) (ZnSO₄) and magnesium sulfate (MgSO₄), are dissolved in deionized water in the desired molar ratio.

Precipitation: A solution containing the phosphate source, such as diammonium hydrogen phosphate or sodium pyrophosphate (Na₄P₂O₇), is added to the metal salt solution. The pH is carefully controlled, often by adding a base like sodium hydroxide (B78521) (NaOH) or ammonia (NH₄OH), to induce the simultaneous precipitation of a mixed zinc-magnesium phosphate precursor.

Aging and Washing: The resulting precipitate may be aged (kept in the mother liquor, sometimes at an elevated temperature) to improve crystallinity. It is then filtered, washed repeatedly to remove unwanted ions, and dried.

Calcination: A final heat treatment is required to convert the precipitated precursor into the crystalline pyrophosphate phase, Zn₂₋ₓMgₓP₂O₇.

This approach is widely used for producing various doped nanomaterials. For instance, ZnO-MgO nanocomposites have been successfully synthesized via co-precipitation, confirming the ability to create finely mixed phases of these two metals. researchgate.net Similarly, the synthesis of Mg-doped cadmium oxide (CdO) nanoparticles by co-precipitation demonstrates that the dopant ion (Mg²⁺) can be effectively incorporated into the host lattice, influencing morphology and crystallite size. rsc.orgnih.gov

Table 2: Representative Parameters for Co-precipitation Synthesis

| Parameter | Description | Typical Reagents/Values |

| Zinc Precursor | Soluble zinc salt. | Zinc sulfate (ZnSO₄), Zinc nitrate (B79036) (Zn(NO₃)₂) |

| Magnesium Precursor | Soluble magnesium salt. | Magnesium sulfate (MgSO₄), Magnesium nitrate (Mg(NO₃)₂) |

| Precipitating Agent | Source of pyrophosphate ions. | Diammonium hydrogen phosphate ((NH₄)₂HPO₄) |

| pH Control | Adjusts solution pH to induce precipitation. | Sodium hydroxide (NaOH), Ammonia (NH₄OH) |

| Solvent | Medium for the reaction. | Deionized water |

| Calcination Temp. | Converts precursor to crystalline pyrophosphate. | 400 °C - 800 °C |

Advanced Structural Characterization and Spectroscopic Investigations of Zinc Pyrophosphate

Crystalline Structure Elucidation and Polymorphism

Zinc pyrophosphate is known to exhibit polymorphism, existing in different crystalline forms depending on the temperature. The two most well-documented anhydrous forms are the low-temperature α-phase and the high-temperature β-phase.

Monoclinic Phase Investigations (α and β forms of Zn2P2O7)

Both the α and β phases of zinc pyrophosphate crystallize in the monoclinic system, yet they possess distinct structural arrangements. The low-temperature α-phase (α-Zn2P2O7) is characterized by the space group I2/c. nih.gov In contrast, the high-temperature β-phase (β-Zn2P2O7) belongs to the C2/m space group. nih.govmaterialsproject.org The structural parameters of these two phases have been determined through crystallographic studies. nih.gov

Recent investigations have further refined our understanding of this polymorphism, suggesting the existence of an intermediate, incommensurately modulated phase (α2-Zn2P2O7) that appears between the α and β phases. nih.gov The low-temperature α-phase is more precisely denoted as α1-Zn2P2O7, which is a sixfold superstructure. nih.gov

| Phase | Temperature Range | Crystal System | Space Group |

|---|---|---|---|

| α1-Zn2P2O7 | Low Temperature | Monoclinic | I2/c |

| α2-Zn2P2O7 | Intermediate | Monoclinic | C2/m(α, 0, γ)0s |

| β-Zn2P2O7 | High Temperature (>500 K) | Monoclinic | C2/m |

High-Temperature Structural Phase Transition Studies

The transformation between the different phases of zinc pyrophosphate has been a subject of detailed investigation. The parent material, Zn2P2O7, undergoes a first-order phase transition from the α-phase to the β-phase at approximately 405 K (132 °C), which is accompanied by a significant unit-cell volume contraction of about 1.8%. researchgate.net

More detailed studies have revealed a more complex transition process. A first-order lock-in phase transition from α1 to the intermediate α2 phase occurs at 408 K with almost no hysteresis. nih.gov This is followed by a second-order transition from the α2 phase to the non-modulated β-phase at around 430 K. nih.gov This latter transformation is noted to be sluggish. nih.gov These transitions have been analyzed using techniques such as differential scanning calorimetry and high-temperature X-ray diffraction. nih.gov

Spectroscopic Probes for Vibrational and Electronic Properties

Spectroscopy provides a deeper insight into the local atomic environments, bonding characteristics, and electronic structure of zinc pyrophosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electrical Properties

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure of phosphorus atoms in zinc pyrophosphate. researchgate.net Since ³¹P has a nuclear spin of 1/2 and 100% isotopic abundance, it is well-suited for NMR studies. wikipedia.org For α-Zn2P2O7, ³¹P Magic Angle Spinning (MAS) NMR has identified three distinct isotropic resonances, confirming the presence of non-equivalent phosphorus sites within the unit cell. researchgate.net The observed chemical shifts provide information about the different structural environments of the phosphorus atoms. researchgate.net Furthermore, NMR techniques can be utilized to investigate the electrical properties by studying ionic mobility and conduction mechanisms within the material. researchgate.net

| Parameter | Value |

|---|---|

| Isotropic Resonances (ppm) | -21.1, -18.8, -15.8 |

Raman Spectroscopy for Vibrational Mode Analysis (e.g., α-Zn2P2O7)

Raman spectroscopy is employed to analyze the vibrational modes of zinc pyrophosphate. The Raman spectrum of α-Zn2P2O7 displays several distinct bands that correspond to the vibrational modes of the pyrophosphate (P₂O₇) group. researchgate.net For a mode to be Raman active, it must involve a change in the polarizability of the molecule. youtube.comyoutube.com The analysis of the Raman spectra, often complemented by factor group analysis, allows for the assignment of these bands to specific stretching and bending vibrations within the crystal lattice. researchgate.net For instance, the symmetric stretching vibrations of the P-O-P linkage are identifiable in the Raman spectrum. researchgate.net These vibrational signatures are sensitive to the bond angles and lengths, providing detailed structural information. researchgate.net

UV-Visible Spectrophotometry for Optical Characteristics

UV-Visible spectrophotometry is utilized to determine the optical properties of zinc pyrophosphate, particularly its optical band gap. researchgate.netresearchgate.net As a semiconductor, its absorption of UV light can be analyzed to calculate this key electronic parameter. nih.gov Studies have reported an optical band gap for Zn2P2O7 to be approximately 3.76 eV. researchgate.netresearchgate.net This value is determined from the absorption edge in the UV spectrum using the Tauc model. researchgate.net The wide band gap indicates its transparency in the visible range and is a crucial characteristic for potential applications in optoelectronic devices. nih.gov

High-Pressure Structural Response Studies

The behavior of materials under extreme pressure is a critical area of study, revealing fundamental insights into structural stability and potential phase transitions. For zinc pyrophosphate, high-pressure investigations are particularly relevant for understanding its performance in applications such as tribological films where it forms under high-stress conditions.

Research has been conducted to simulate and analyze the effect of pure hydrostatic pressure on the phosphate (B84403) chain length of zinc pyrophosphate, often utilizing a diamond anvil cell combined with in-situ Raman spectroscopy. researchgate.net Studies on both crystalline (γ-Zn₂P₂O₇) and glassy forms of zinc pyrophosphate have explored whether high pressure induces polymerization of the phosphate tetrahedra. aip.org

The key finding from these investigations is that the length of the phosphate chains is conserved when subjected to hydrostatic pressure up to approximately 20 GPa. researchgate.netaip.org In-situ Raman spectra of γ-Zn₂P₂O₇ crystals and zinc pyrophosphate glass were recorded to monitor the characteristic high-frequency range of PO₄ tetrahedra molecular resonance (650-1300 cm⁻¹). researchgate.net The results indicated that no polymerization leading to a metaphosphate-like (long-chain) structure occurs in either the amorphous or the crystalline form under these pressures. aip.org While the high pressure does cause some loss of order in the crystalline sample structure, it does not promote the growth of the phosphate chain length. researchgate.netaip.org This resistance to pressure-induced polymerization is a significant characteristic of the short-chain zinc pyrophosphate backbone. aip.org

Table 1: Summary of High-Pressure Studies on Zinc Pyrophosphate

| Material Form | Maximum Pressure Applied | Observation | Source |

| Crystalline γ-Zn₂P₂O₇ | ~20 GPa | No evidence of phosphate chain polymerization. aip.org | aip.org |

| Amorphous Zn₂P₂O₇ Glass | 21.7 GPa | No polymerization of phosphate tetrahedra observed. aip.org | aip.org |

Morphological and Microstructural Analysis of Zinc Pyrophosphate Materials

The morphology and microstructure of zinc pyrophosphate materials significantly influence their physical and chemical properties. Analysis at the micro and nano-scale provides crucial information for tailoring these materials for specific applications. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are commonly employed for this characterization. nih.govresearchgate.netmdpi.com

Zinc pyrophosphate nanoparticles have been synthesized through various methods, including chemical precipitation and surfactant-mediated approaches. researchgate.netresearchgate.net The synthesis route and conditions play a critical role in determining the final characteristics of the nanoparticles, such as size, crystallinity, and thermal stability. researchgate.net

One common synthesis method is precipitation, which can be adapted to produce nanoparticles with specific properties. researchgate.net For example, zinc pyrophosphate nanoparticles can be synthesized using a surfactant-mediated approach. researchgate.net In one study, pure and zinc-doped calcium pyrophosphate dihydrate nanoparticles were synthesized, with TEM analysis showing particle sizes ranging from 4 nm to 40 nm. researchgate.net Another bio-mediated synthesis using Enterobacter aerogenes successfully produced zinc phosphate nanoparticles with an average size of 30-35 nm, as confirmed by XRD, FTIR, FESEM, and EDS analyses. nih.gov The crystalline nature and average crystallite size are typically studied using Powder XRD. researchgate.net Characterization often involves a suite of analytical techniques to confirm the composition, size, and morphology of the synthesized nanoparticles. nih.gov

Table 2: Synthesis and Characterization of Zinc Pyrophosphate Nanoparticles

| Synthesis Method | Precursors | Characterization Techniques | Resulting Average Particle Size | Source |

| Surfactant-mediated approach | Zinc-doped calcium pyrophosphate | Powder XRD, EDAX, TEM, FT-IR, Thermogravimetry | 4 - 40 nm | researchgate.net |

| Bio-mediated synthesis | Zinc Nitrate (B79036) (Zn(NO₃)₂·6H₂O), Diammonium hydrogen phosphate ((NH₄)₂HPO₄) | XRD, FTIR, FESEM, EDS | 30 - 35 nm | nih.gov |

Theoretical and Computational Chemistry Investigations of Zinc Pyrophosphate Systems

Computational Modeling of Intermolecular Interactions

The computational design of synthetic receptors for the selective binding of anions is a significant area of supramolecular chemistry. Theoretical frameworks are crucial for developing molecules capable of recognizing the pyrophosphate anion (P₂O₇⁴⁻) with high affinity and selectivity, particularly in the presence of other structurally similar and abundant anions like phosphate (B84403).

Computational studies in this field focus on creating host-guest systems where a synthetic host molecule has a cavity or binding site precisely shaped and functionalized to interact favorably with the pyrophosphate anion. These investigations often employ molecular modeling and quantum chemical calculations to predict the binding energies and geometries of potential host-guest complexes. nih.gov

Key to these theoretical models is the strategic placement of functional groups on a molecular scaffold that can form strong non-covalent interactions with the target anion. For pyrophosphate, this typically involves multiple hydrogen-bond donors, such as ureas, thioureas, or amides, positioned to match the geometry and charge distribution of the pyrophosphate's oxygen atoms. rsc.org Computational methods allow researchers to screen various designs virtually before undertaking complex chemical synthesis.

For instance, theoretical frameworks have been applied to the design of receptors based on scaffolds like cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com These can be chemically modified with charged groups, such as ammonium (B1175870), to create a binding pocket that is highly selective for phosphate and pyrophosphate ions. mdpi.com Computational analysis helps in understanding the synergistic effects of cavity inclusion and electrostatic interactions that lead to selective recognition. mdpi.com Similarly, other complex molecular architectures, such as triptycene-based receptors, have been studied computationally to evaluate their potential for selectively binding various phosphate anions. nih.gov These theoretical approaches are essential for rational drug design and the development of new chemical sensors.

Research on Functional Materials and Advanced Applications of Zinc Pyrophosphate

Thermally Responsive Materials and Negative Thermal Expansion (NTE)

A noteworthy characteristic of zinc pyrophosphate is its behavior as a thermally responsive material, specifically its exhibition of negative thermal expansion (NTE). This counterintuitive property, where a material contracts upon heating, is crucial for the development of materials with tailored thermal expansion for various technological applications. nih.govresearchgate.net

Design and Synthesis of Zinc Pyrophosphate-Based NTE Materials

The synthesis of zinc pyrophosphate-based materials with controlled NTE properties is a key area of research. One common method for producing zinc pyrophosphate is through the thermal decomposition of zinc ammonium (B1175870) phosphate (B84403). wikipedia.org Another approach involves the reaction of sodium carbonate, zinc oxide, and ammonium dihydrogen phosphate. wikipedia.org For high-purity applications, such as in the electronics industry, a method has been developed involving the reaction of high-purity zinc powder with dilute nitric acid to form a zinc nitrate (B79036) solution, which is then reacted with diammonium hydrogen phosphate. google.com The resulting zinc hydrogen phosphate monohydrate is then calcined at high temperatures (550-650°C) to yield high-purity zinc pyrophosphate. google.com

Researchers have found that the NTE properties of zinc pyrophosphate can be tuned by creating solid solutions with other pyrophosphates. For instance, doping zinc pyrophosphate with magnesium (Zn2–xMgxP2O7) has been shown to lower the phase transition temperature and make the volume change more gradual. researchgate.net This allows for the engineering of materials with specific NTE characteristics at room temperature. researchgate.net Similarly, partial substitution of zinc with copper has been investigated to create giant NTE in Zn2-xCuxP2O7 ceramics.

Mechanisms of Volume Contraction and Thermal Expansion Control

The negative thermal expansion in zinc pyrophosphate is intrinsically linked to a structural phase transition. researchgate.net The parent material, Zn2P2O7, undergoes a first-order phase transition from a low-temperature α-phase to a high-temperature β-phase at 405 K, which is accompanied by a significant unit-cell volume contraction of about 1.8%. researchgate.net This volume contraction is the basis for the material's NTE behavior.

The mechanism behind this phenomenon is related to the vibrational modes of the crystal lattice. Certain low-frequency phonon modes, known as transverse vibrational modes, cause the atoms in the structure to move in a way that effectively pulls the structure closer together as the temperature increases. aps.org In the case of pyrophosphates, the rotation of space-filling polyhedra is often associated with this behavior. researchgate.net By manipulating the composition, for example through magnesium doping, the temperature at which this phase transition occurs can be controlled, thereby controlling the thermal expansion of the material. researchgate.net

Integration of NTE Materials in Electronic Devices and Composites

The ability to control thermal expansion is of paramount importance in the manufacturing of electronic devices and composites, where mismatched thermal expansion between different components can lead to mechanical stress and device failure. Materials with negative thermal expansion, like zinc pyrophosphate, can be used as "thermal expansion compensators." researchgate.net

Mechanically Enhanced Materials Research

Beyond its thermal properties, zinc pyrophosphate also plays a role in the development of mechanically enhanced materials, particularly in the context of glasses and tribofilms.

Investigation of Mechanical Properties in Zinc Pyrophosphate Glasses and Tribofilms

Zinc phosphate glasses have been studied for various applications due to their unique properties. mst.edu The mechanical properties of these glasses, such as hardness and Young's modulus, are of significant interest. The addition of zinc oxide to phosphate glass systems can influence their structure and, consequently, their mechanical behavior. researchgate.netrsc.org

In the field of tribology, zinc pyrophosphate is a component of tribofilms, which are thin, protective layers that form on surfaces in relative motion, reducing friction and wear. h2.plmdpi.com These tribofilms often consist of amorphous phosphate glasses. h2.pl Nanoindentation techniques have been used to evaluate the nanomechanical properties of these films, revealing information about their hardness and elasticity. h2.pl The structure of these tribofilms can be complex, featuring pyrophosphate or orthophosphate glasses in the bulk, with an outer layer of zinc polyphosphates. mdpi.com

Studies on Friction-Induced Cross-Linking and Mechanical Strength

A key area of investigation is the phenomenon of friction-induced cross-linking in phosphate-based materials. h2.pl Under the high pressure and temperature conditions generated by friction, structural transformations can occur in zinc pyrophosphate and related compounds. h2.pl This can lead to an increase in cross-linking within the material, which in turn enhances its mechanical properties. h2.pl

Specifically, friction can induce changes in the coordination of zinc atoms within the phosphate system, leading to the formation of more Zn-O bonds and a more cross-linked, mechanically stronger structure. h2.pl The degree of cross-linking is influenced by factors such as internal pressure and temperature, with pressures around 600 MPa and temperatures near 1000°C being suggested to enhance mechanical properties significantly. h2.pl The addition of other ions, like iron or aluminum, can further promote cross-linking and create even more robust structures. h2.pl This process of forming chemically advanced glass structures through tribochemical reactions is crucial for improving the anti-wear properties of lubricating films. h2.pl

Electrochemical Deposition and Alloy Formation utilizing Pyrophosphate Electrolytes

Pyrophosphate-based electrolytes are recognized as a viable and non-toxic alternative to cyanide baths for the electrodeposition of metals and alloys. scielo.bryoutube.com They offer high stability and produce coatings with properties comparable to those obtained from cyanide-based solutions, particularly when organic additives are incorporated. scielo.br

The electrodeposition of copper-zinc alloys from pyrophosphate electrolytes involves the co-reduction of copper and zinc complexes at the cathode. researchgate.net In these baths, pyrophosphate ions act as complexing agents, which shift the reduction potentials of copper and zinc closer together, enabling their simultaneous deposition. researchgate.net

Cyclic voltammetry studies have been instrumental in elucidating the electrochemical reduction and nucleation mechanisms. For instance, research has shown that in a pyrophosphate-based electrolyte, the reduction of copper species can occur at a potential of approximately -0.68 V (vs. Ag), while the reduction of zinc species and the formation of the copper-zinc alloy happen at around -1.8 V (vs. Ag). researchgate.net Chronoamperometry has further revealed that the initial stage of copper deposition follows a progressive nucleation model with diffusion-controlled growth. researchgate.net

The composition of the pyrophosphate electrolyte plays a crucial role in determining the microstructure and, consequently, the properties of the resulting copper-zinc alloy coatings. scielo.brresearchgate.net Key parameters that are manipulated include the concentrations of copper and zinc ions, the pyrophosphate concentration, pH, and the presence of additives. scielo.brresearchgate.net

The zinc content in the deposited alloy is a critical factor influencing its properties. copper.org Brasses, which are copper-zinc alloys, exhibit properties that are a function of their zinc content. copper.org For example, alloys with up to about 35% zinc are single-phase alpha brasses, known for their good strength and ductility. copper.org The microstructure of these alloys typically consists of equiaxed, twinned grains of alpha brass after processing. copper.org

The current density during electrodeposition also significantly impacts the morphology of the coatings. scielo.brresearchgate.net Generally, higher current densities can lead to non-homogeneous coatings with more defects. scielo.br However, the addition of stress-relieving agents, such as allyl alcohol, to the pyrophosphate bath can result in pore- and crack-free deposits even at higher current densities. scielo.brresearchgate.net These additives are believed to influence the nucleation and growth processes, leading to a more uniform and dense microstructure.

The hardness of the copper-zinc alloy coatings is another property strongly influenced by the electrolyte composition and the use of additives. scielo.brresearchgate.net For instance, coatings produced in pyrophosphate electrolytes containing specific additives have demonstrated improved microhardness. researchgate.net

Interactive Table: Influence of Electrolyte Composition on Cu-Zn Alloy Properties

| Electrolyte Component/Parameter | Influence on Alloy Properties |

| Cu²⁺/Zn²⁺ Ratio | Directly affects the chemical composition and phase structure of the deposited alloy. researchgate.net |

| Pyrophosphate Concentration | Affects the complexation of metal ions and the throwing power of the bath. uctm.edu |

| pH | Influences the stability of the electrolyte and the quality of the deposit. researchgate.net |

| Current Density | Affects the morphology, roughness, and defect density of the coating. scielo.brresearchgate.net |

| Additives (e.g., Allyl Alcohol) | Can act as stress relievers, leading to pore- and crack-free deposits with improved hardness. scielo.brresearchgate.net |

Chemical Sensing and Recognition Systems Involving Pyrophosphate

The selective detection of pyrophosphate anions is of significant interest in biochemistry and medicine due to their involvement in numerous biological processes. nih.gov Zinc-based complexes have emerged as a promising platform for the development of sensors for pyrophosphate. nih.govrsc.org

The design of effective pyrophosphate sensors often relies on the use of zinc(II) complexes. nih.gov The Zn²⁺ ion acts as a Lewis acid, binding to the pyrophosphate anion. wikipedia.org A common strategy involves using ligands that can coordinate with the zinc ion while also possessing signaling units, such as fluorophores.

A notable approach involves the use of bis[zinc(II)dipicolylamino] [Zn(II)DPA] functionalized peptides. nih.gov These molecules can be designed to have two Zn(II)DPA units positioned in a way that allows for the selective binding of pyrophosphate over other polyphosphate species like ATP. nih.gov The peptide scaffold provides a versatile platform for tuning the affinity and selectivity of the sensor by altering its length, amino acid composition, and the relative positioning of the binding sites. nih.gov Both cyclic and linear peptides have proven effective in this regard. nih.gov

Ratiometric fluorescent probes offer a significant advantage for quantitative analysis as they allow for measurements based on the ratio of fluorescence intensities at two different wavelengths, which can cancel out variations in probe concentration and excitation intensity. rsc.orgacs.org

A binuclear zinc complex (Zn₂L) has been developed as a ratiometric probe for pyrophosphate sensing. rsc.org This probe exhibits a distinct change in its fluorescence emission upon binding to pyrophosphate, shifting from blue to green (425 nm to 500 nm). rsc.org This spectral shift allows for the ratiometric detection of pyrophosphate with a low limit of detection, in the micromolar range. rsc.org Density-functional theory (DFT) studies have shown that the binding of pyrophosphate to the complex leads to a decrease in the energy gap, resulting in a redshift of the absorption spectrum. rsc.org

Another innovative approach utilizes sp³-functionalized single-walled carbon nanotubes (SWNTs) as near-infrared luminescent probes for pyrophosphate detection. arxiv.org In this system, Cu²⁺ ions are immobilized on the SWNT surface, which quenches the fluorescence. The addition of pyrophosphate, a copper-complexing analyte, reverses this quenching, and the differential response of the sp³-defect emission to the pristine nanotube emission enables ratiometric measurements. arxiv.org

General Materials Science Applications and Novel Material Development

Beyond its use in electrochemistry and sensing, zinc pyrophosphate is utilized in a variety of other materials science applications. It serves as a white pigment and is used in the gravimetric analysis of zinc. wikipedia.org

Recent research has explored the use of zinc phosphate coatings on biodegradable zinc materials for biomedical applications. nih.gov While distinct from zinc pyrophosphate, this work highlights the broader interest in zinc-based phosphate compounds for surface modification. Zinc phosphate coatings have been shown to improve the cytocompatibility and antibacterial properties of biodegradable zinc implants. nih.gov

Furthermore, methods for preparing high-purity zinc pyrophosphate suitable for the electronics industry have been developed. google.com These methods aim to produce zinc pyrophosphate with very low levels of metallic impurities, which is crucial for applications in electronic components where purity is paramount. google.com The process often involves the reaction of high-purity zinc nitrate with a phosphate source, followed by high-temperature calcination to form the final zinc pyrophosphate product. google.com

The development of novel materials incorporating zinc pyrophosphate continues to be an active area of research. For instance, zinc pyrophosphate can be used in the formation of protective conversion coatings on zinc surfaces, enhancing their corrosion resistance. google.com These coatings are formed from solutions containing pyrophosphate and nitrate ions at a controlled pH. google.com

Analytical Methodologies in Zinc Pyrophosphate Research

Gravimetric Analysis Techniques for Quantitative Zinc Determination

Gravimetric analysis is a fundamental and highly accurate quantitative method used to determine the amount of zinc in a sample by precipitating it as a sparingly soluble salt and then converting it into a stable, weighable form. For zinc, a well-established procedure involves its precipitation as zinc ammonium (B1175870) phosphate (B84403) (ZnNH₄PO₄), followed by ignition to form the chemically stable zinc pyrophosphate (Zn₂P₂O₇). scribd.comslideshare.net

The process begins by dissolving the zinc-containing sample in an acidic solution. Any interfering ions are removed through appropriate chemical separations. The pH of the solution is then carefully adjusted to be neutral or slightly alkaline, and a solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) is added. scribd.comslideshare.net This creates the conditions necessary for the quantitative precipitation of zinc ammonium phosphate, a white, crystalline solid.

The key reaction for precipitation is: Zn²⁺ (aq) + NH₄⁺ (aq) + HPO₄²⁻ (aq) ⇌ ZnNH₄PO₄ (s) + H⁺ (aq)

The precipitate is meticulously filtered, washed with a dilute ammonia (B1221849) solution to remove any soluble impurities without dissolving the precipitate, and then dried. The crucial final step is the ignition of the zinc ammonium phosphate precipitate at high temperatures (around 900-1000 °C). This process of pyrolysis converts the precipitate into zinc pyrophosphate, a compound with a definite and stable composition. scribd.comslideshare.net

The thermal decomposition reaction is as follows: 2ZnNH₄PO₄ (s) → Zn₂P₂O₇ (s) + 2NH₃ (g) + H₂O (g)

The resulting pure zinc pyrophosphate is cooled in a desiccator to prevent moisture absorption and then weighed accurately. The mass of zinc in the original sample is then calculated based on the final mass of the Zn₂P₂O₇ and the molar masses of zinc and zinc pyrophosphate. This method, while time-consuming, is valued for its high precision and accuracy, serving as a reference method for zinc determination. 911metallurgist.comnahrainuniv.edu.iq

Table 1: Key Steps in Gravimetric Determination of Zinc as Zinc Pyrophosphate

| Step | Procedure | Purpose |

| 1. Sample Preparation | The zinc-containing sample is dissolved, typically in acid. | To bring the zinc into an aqueous solution (Zn²⁺ ions). |

| 2. Precipitation | Diammonium hydrogen phosphate is added to the neutral or alkaline solution. | To precipitate zinc ions as zinc ammonium phosphate (ZnNH₄PO₄). |

| 3. Digestion | The precipitate is allowed to stand in the mother liquor, often with gentle heating. | To promote the formation of larger, more easily filterable crystals and reduce impurities. |

| 4. Filtration & Washing | The precipitate is separated from the solution and washed. | To isolate the pure precipitate and remove soluble contaminants. |

| 5. Ignition | The dried precipitate is heated to a high temperature (900-1000 °C). | To convert ZnNH₄PO₄ into the stable, weighable form, zinc pyrophosphate (Zn₂P₂O₇). slideshare.net |

| 6. Weighing & Calculation | The cooled Zn₂P₂O₇ is weighed, and the mass of zinc is calculated. | To determine the quantity of zinc in the original sample. |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the structural and optical properties of zinc pyrophosphate at the atomic and molecular levels. Techniques such as Nuclear Magnetic Resonance (NMR), Raman Spectroscopy, and UV-Visible Spectrophotometry provide detailed insights into the compound's structure, phase, and electronic behavior.

Application of NMR for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei within a material. For zinc pyrophosphate, both ³¹P and ⁶⁷Zn NMR can be utilized, though ³¹P NMR is more common and provides more direct information about the phosphate structure.

Solid-state ³¹P Magic Angle Spinning (MAS) NMR studies of alpha-zinc pyrophosphate (α-Zn₂P₂O₇) have been particularly revealing. The crystal structure of α-Zn₂P₂O₇ is known to have a monoclinic symmetry (space group I2/c), which contains three crystallographically non-equivalent phosphorus atoms in its unit cell. researchgate.net This non-equivalency is clearly confirmed by ³¹P MAS NMR, which shows three distinct isotropic resonances. researchgate.net These findings are critical for confirming the crystal structure and understanding the local environment of the pyrophosphate groups.

⁶⁷Zn NMR is technically feasible as ⁶⁷Zn is the only NMR-active zinc isotope, but its application is more challenging. It is a low-sensitivity nucleus with a nuclear spin of 5/2, which often results in broad spectral lines. huji.ac.il While it can be used to study small zinc complexes, for a solid material like zinc pyrophosphate, the signals can be excessively broad, making high-resolution analysis difficult. huji.ac.il

Table 2: ³¹P Solid-State NMR Parameters for α-Zn₂P₂O₇

| Isotropic Resonance | Chemical Shift (ppm) | Structural Interpretation |

| Peak 1 | -15.8 | Corresponds to one of the three non-equivalent phosphorus sites in the α-Zn₂P₂O₇ crystal lattice. researchgate.net |

| Peak 2 | -18.8 | Corresponds to the second non-equivalent phosphorus site. researchgate.net |

| Peak 3 | -21.1 | Corresponds to the third non-equivalent phosphorus site. researchgate.net |

Use of Raman Spectroscopy for Phase and Structural Monitoring

Raman spectroscopy is a non-destructive analytical technique that provides information about vibrational modes in a molecule or crystal lattice. It is exceptionally sensitive to the structure of phosphate and pyrophosphate groups, making it ideal for the phase and structural analysis of Zn₂P₂O₇.

The Raman spectrum of zinc pyrophosphate is characterized by distinct peaks corresponding to the stretching and bending vibrations of the P-O and P-O-P bonds within the pyrophosphate (P₂O₇⁴⁻) anion. Analysis of the Raman spectrum for α-zinc pyrophosphate supports a structure with a bent P-O-P bond angle. researchgate.net This technique is instrumental in distinguishing between different polymorphs (phases) of zinc pyrophosphate, as different crystal structures will produce unique Raman spectra.

Furthermore, Raman spectroscopy can monitor the degree of crystallinity. A well-defined crystalline structure results in sharp, narrow Raman peaks, whereas an amorphous or disordered material will exhibit broad peaks. researchgate.net This makes it a valuable tool for monitoring structural changes during synthesis, annealing, or under physical stress like high pressure. researchgate.netmdpi.com

Table 3: General Interpretation of Raman Spectral Regions for Pyrophosphates

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Structural Information |

| ~1000 - 1150 | Asymmetric Stretching of terminal PO₃ groups (νₐₛ(PO₃)) | Information on the P-O terminal bonds. |

| ~900 - 1000 | Symmetric Stretching of terminal PO₃ groups (νₛ(PO₃)) | Sensitive to the local symmetry of the phosphate tetrahedra. |

| ~700 - 800 | Asymmetric Stretching of P-O-P bridge (νₐₛ(P-O-P)) | Characteristic of the pyrophosphate linkage. Its position can relate to the P-O-P bond angle. |

| < 600 | Bending and Deformation modes (δ(O-P-O), δ(P-O-P)) | Complex modes related to the overall structure and cation-anion interactions. |

UV-Visible Spectrophotometry for Optical Parameter Derivation

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For a solid material like zinc pyrophosphate, this technique is used to determine key electronic and optical properties.

Studies on synthesized Zn₂P₂O₇ have used UV-Vis absorption spectra to probe its optical characteristics. The material exhibits strong absorption in the UV region, with a maximum intensity observed around 350 nm. researchgate.net From the absorption spectrum, the optical band gap (E₉), a critical parameter for semiconductor and insulator materials, can be calculated. For Zn₂P₂O₇, the optical band gap has been determined to be approximately 3.76 eV, indicating it is a wide-bandgap material. researchgate.net

Beyond the band gap, further analysis of the UV-Vis data allows for the derivation of other important optical parameters. Using models such as the Wemple–DiDomenico single-effective-oscillator model, parameters like the refractive index (n), dispersion energies (E₀ and E𝘥), and optical conductivity can be estimated, providing a comprehensive understanding of the material's interaction with light. researchgate.net

Table 4: Optical Parameters of Zinc Pyrophosphate (Zn₂P₂O₇) Derived from UV-Vis Spectroscopy

| Parameter | Value | Description |

| Optical Band Gap (E₉) | 3.76 eV | The minimum energy required to excite an electron from the valence band to the conduction band. researchgate.net |

| Maximum Absorption (λₘₐₓ) | ~350 nm | The wavelength at which the material shows the highest light absorption. researchgate.net |

| Refractive Index (n) | Varies with wavelength | A measure of how light propagates through the material. It shows normal dispersion in the visible range. researchgate.net |

| Dispersion Energy (E𝘥) | - | A measure of the average strength of interband optical transitions. researchgate.net |

| Oscillator Energy (E₀) | - | An average oscillator energy, related to the optical band gap. researchgate.net |

Electrochemical Analytical Characterization in Deposition Research

Electrochemical techniques are vital for studying the formation of zinc pyrophosphate coatings or the electrodeposition of zinc from pyrophosphate-based solutions. These methods probe the redox reactions occurring at the electrode-electrolyte interface.

Cyclic Voltammetry for Redox Process Characterization

Cyclic Voltammetry (CV) is a premier electrochemical technique used to investigate the reduction and oxidation (redox) processes of a species in solution. In the context of zinc pyrophosphate deposition research, CV is employed to characterize the electrochemical behavior of zinc ions within a pyrophosphate electrolyte.

A typical CV experiment involves scanning the potential of a working electrode in a solution and measuring the resulting current. When studying a pyrophosphate bath for zinc deposition, the voltammogram reveals key information about the process. researchgate.net

Cathodic Scan: As the potential is scanned towards more negative values, a reduction peak appears. This peak corresponds to the deposition of metallic zinc onto the electrode surface from the zinc-pyrophosphate complex in the solution (e.g., [Zn(P₂O₇)₂]⁶⁻ + 2e⁻ → Zn + 2P₂O₇⁴⁻). The potential at which this peak occurs indicates the energy required for zinc deposition.

Anodic Scan: When the potential scan is reversed towards more positive values, an oxidation peak is observed. This "stripping" peak represents the dissolution of the previously deposited zinc back into the electrolyte (Zn → Zn²⁺ + 2e⁻).

By analyzing the peak potentials, peak currents, and shapes of the CV curves, researchers can determine the deposition and stripping potentials, study the kinetics of the electron transfer process, and understand the mechanism of deposition. It is an essential tool for optimizing plating bath compositions and deposition parameters for creating zinc or zinc-alloy coatings. researchgate.net

Table 5: Interpretation of a Typical Cyclic Voltammogram for Zinc Deposition

| Feature | Description | Research Insight |

| Cathodic Peak (Eₚ,c) | The potential at which the rate of zinc deposition (reduction) is at a maximum. | Indicates the characteristic potential for zinc plating from the specific electrolyte. |

| Anodic Peak (Eₚ,a) | The potential at which the rate of zinc stripping (oxidation) is at a maximum. | Characterizes the dissolution of the deposited zinc layer. |

| Peak Current (iₚ) | The magnitude of the current at a peak. | Related to the concentration of the electroactive species and the rate of the redox reaction. |

| Peak Separation (ΔEₚ) | The difference between the anodic and cathodic peak potentials (Eₚ,a - Eₚ,c). | Provides information on the reversibility and kinetics of the redox process. |

Anodic stripping voltammetry (ASV) is a highly sensitive electrochemical technique utilized for determining the composition of metal alloys. nih.govlibretexts.org This method is particularly valuable in the analysis of alloys electrodeposited from pyrophosphate-based electrolytes. researchgate.net The process involves two main steps: a deposition step where metals from the sample are concentrated onto an electrode, followed by a stripping step where the deposited metals are oxidized back into the solution. The resulting current is measured as a function of the applied potential, providing qualitative and quantitative information about the metallic elements present. libretexts.org

In the context of alloys containing zinc that are produced from pyrophosphate baths, ASV serves as a powerful characterization tool. Pyrophosphate is employed as a complexing agent, which shifts the reduction potential of metal ions like copper, enabling the co-deposition of zinc and copper within a similar potential range. researchgate.net Following the electrodeposition of the alloy, anodic stripping voltammetry can be used to determine its composition.

Detailed Research Findings

Research into copper-zinc alloys electrodeposited from pyrophosphate baths has demonstrated the utility of anodic stripping characterization for estimating the alloy's composition. researchgate.net Studies have revealed a distinct three-stage dissolution behavior during the anodic stripping process for Zn-rich Cu-Zn alloys. researchgate.net This multi-stage dissolution provides insights into the different phases present within the alloy coating.

The stripping process typically involves a potential scan from a negative to a positive value. As the potential increases, the different metallic components or alloy phases oxidize and dissolve from the electrode at their characteristic potentials, generating distinct current peaks in the voltammogram. The area or height of these peaks is proportional to the concentration of the respective component in the alloy.

For instance, in the analysis of Cu-Zn alloys, the stripping voltammogram might show separate or overlapping peaks corresponding to the dissolution of zinc, copper, and various copper-zinc intermetallic phases. The analysis of these peaks allows for the quantification of the elemental composition of the deposited alloy. researchgate.net

The effectiveness of ASV is enhanced by its ability to detect trace levels of metals, with detection limits reaching the parts-per-billion (ppb) range. nih.govnih.gov This sensitivity is crucial for accurately characterizing the composition of thin alloy films and coatings.

Alloy Composition Data from Anodic Stripping Voltammetry

The composition of electrodeposited alloys is highly dependent on the parameters of the electrodeposition process, such as the potential and the composition of the electrolyte bath. Anodic stripping voltammetry can be used to correlate these deposition parameters with the final alloy composition. Below is a representative data table illustrating how deposition potential can influence the composition of a Cu-Zn alloy deposited from a pyrophosphate bath, as determined by subsequent anodic stripping analysis.

| Deposition Potential (V vs. SCE) | Zn Content (at%) | Cu Content (at%) |

| -1.15 | 70 | 30 |

| -1.20 | 78 | 22 |

| -1.25 | 85 | 15 |

| -1.30 | 88 | 12 |

This table is illustrative and based on findings that show an increase in the content of the less noble metal (zinc) at more negative deposition potentials.

The data clearly indicates that by shifting the deposition potential to more negative values, the resulting alloy becomes richer in zinc. This ability to control and verify the alloy's composition using ASV is critical for tailoring the properties of the coating for specific applications. bohrium.com

Future Research Trajectories and Interdisciplinary Opportunities in Zinc Pyrophosphate Studies

Exploration of Novel Synthetic Routes for Tailored Material Properties

While traditional synthesis of zinc pyrophosphate often involves methods like thermal decomposition of zinc ammonium (B1175870) phosphate (B84403) or precipitation reactions wikipedia.org, future research will increasingly focus on developing novel synthetic routes that offer precise control over the material's properties. The goal is to tailor characteristics such as crystal phase (the α-form at low temperatures and the β-form at high temperatures) wikipedia.org, particle size, surface area, and morphology to enhance performance in specific applications.

Advanced synthesis techniques that hold promise for zinc pyrophosphate include:

Sol-Gel Synthesis: This method allows for the creation of highly pure and homogeneous materials at lower temperatures, providing excellent control over the final product's texture and composition.

Hydrothermal and Solvothermal Methods: By conducting synthesis in a heated and pressurized solvent, these techniques can produce highly crystalline nanoparticles with well-defined shapes and sizes, which could be beneficial for catalytic or electronic applications.

Microwave-Assisted Synthesis: This approach can significantly accelerate reaction times and lead to the formation of uniform nanoparticles, offering an energy-efficient route to materials with tailored properties.

Functionalization during Synthesis: Research into incorporating functional groups or creating composites during the primary synthesis is a promising avenue. For instance, the development of zinc(II)dipicolylamino-functionalised peptides for the selective sensing of pyrophosphate demonstrates how zinc-based structures can be tailored for high-specificity applications rsc.org.

By exploring these advanced synthetic strategies, researchers can move beyond the production of simple white powder for pigments or gravimetric analysis and create zinc pyrophosphate materials engineered for advanced technological uses wikipedia.org.

Integration of Advanced Computational Approaches for Predictive Material Design

The integration of computational materials science represents a paradigm shift in the study of compounds like zinc pyrophosphate. Advanced computational methods can accelerate the discovery and optimization of materials by predicting their properties before synthesis, saving significant time and resources mpie.demit.edu.

Key computational approaches applicable to zinc pyrophosphate research include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, bonding, and thermodynamic stability of different phases and surface configurations of zinc pyrophosphate. This can help in understanding its chemical reactivity and its potential as a catalyst or coating material.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of zinc pyrophosphate at the atomic level over time. This is useful for studying its structural transformations, its interaction with liquids (like water), and its mechanical properties, which are crucial for applications like anti-corrosion coatings samaterials.com.

Machine Learning (ML) and Artificial Intelligence (AI): By training algorithms on existing experimental and computational data, ML models can predict the properties of new, unsynthesized zinc pyrophosphate variants mit.eduyoutube.com. These tools can screen vast numbers of potential compositions and structures to identify candidates with desired functionalities, such as specific electronic or optical properties european-mrs.com.

The synergy between these computational tools allows for a multi-scale modeling approach, bridging quantum mechanical insights with real-world material performance and guiding experimental efforts toward the most promising avenues for innovation mpie.de.

Table 1: Advanced Computational Methods in Zinc Pyrophosphate Research

| Computational Method | Application in Zinc Pyrophosphate Studies | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Determining the most stable crystal structures (e.g., α vs. β phases) and their electronic properties. | Formation energy, band gap, surface reactivity. |

| Molecular Dynamics (MD) | Simulating the interface between a zinc pyrophosphate coating and a metal surface under corrosive conditions. | Adhesion strength, diffusion of corrosive agents, mechanical stability. |

| Machine Learning (ML) | Screening potential dopants to enhance specific properties, such as conductivity or photocatalytic activity. | Optimal dopant type and concentration, resulting material properties. |

Expansion into Multifunctional Materials for Emerging Technologies

While zinc pyrophosphate has established uses in pigments, anti-corrosion coatings, and dental cements wikipedia.orgsamaterials.com, its intrinsic properties suggest a much broader potential. Future research will focus on developing it into a multifunctional material for a range of emerging technologies. This strategy is inspired by the successful application of related zinc compounds, such as zinc oxide (ZnO), in diverse fields nih.gov.

Potential areas for expansion include:

Biomedical Applications: Drawing parallels from ZnO nanoparticles, which exhibit antimicrobial properties, zinc pyrophosphate could be investigated for use in antifungal or antibacterial coatings on medical devices nih.gov. Its composition of zinc and phosphate, both essential elements, suggests good biocompatibility.

Advanced Catalysis: The surface of zinc pyrophosphate could be engineered to act as a catalyst or a catalyst support. Its thermal stability makes it a candidate for high-temperature catalytic reactions.

Sensing Technologies: Building on research where zinc-based complexes are used to detect specific anions, zinc pyrophosphate nanoparticles could be functionalized to create selective sensors for environmental or biological monitoring rsc.org.

Energy Storage and Electronics: The dielectric properties of zinc pyrophosphate could be explored for applications in capacitors or as insulating layers in electronic components. Research into doped or composite forms may also reveal interesting semiconducting or photoluminescent properties.

Table 2: Current and Future Applications of Zinc Pyrophosphate

| Application Area | Current Use | Potential Future Use |

|---|---|---|

| Coatings | Pigment in paints; Anti-corrosion coatings for metals. wikipedia.orgsamaterials.com | Antimicrobial and antifungal coatings; Photocatalytic self-cleaning surfaces. |

| Biomaterials | Component in dental adhesives and cements. samaterials.com | Bone regeneration scaffolds; Component in drug delivery systems. |

| Electronics | Not widely used. | Dielectric material in capacitors; Luminescent material in displays (with doping). |

| Environmental | Not widely used. | Adsorbent for heavy metal ions; Catalyst for pollutant degradation. |

Sustainable and Green Chemistry Aspects in Zinc Pyrophosphate Research

In line with global trends, future research on zinc pyrophosphate must incorporate the principles of green chemistry to ensure that its production and application are environmentally benign and sustainable youtube.comyoutube.com. This involves designing processes that reduce waste, minimize energy consumption, and use less hazardous substances youtube.com.

Key research directions in this area are:

Greener Synthetic Routes: A critical evaluation of current synthesis methods is needed to identify opportunities for reducing their environmental footprint. Future work should focus on developing syntheses that operate at lower temperatures and pressures, use water as a solvent, and avoid toxic precursors.

Biosynthesis: A highly promising green approach is biosynthesis, which uses biological systems to create nanomaterials. For example, the bacterium Bacillus subtilis has been successfully used to synthesize zinc phosphate nanocrystals in an economical and energy-efficient manner researchgate.net. Similar bio-assisted methods could be developed for zinc pyrophosphate, using microorganisms or plant extracts as templates or reacting agents mdpi.com. This approach eliminates the need for harsh chemicals and produces biocompatible materials researchgate.net.

Circular Economy Principles: Research should explore the recyclability and end-of-life fate of zinc pyrophosphate materials. Developing methods to recover and reuse zinc and phosphate from products containing zinc pyrophosphate would align with the principles of a circular economy and reduce the need for raw material extraction youtube.com.

By focusing on these sustainable practices, the next generation of zinc pyrophosphate materials can be developed not only for high performance but also with minimal environmental impact.

Q & A

Q. How can zinc diphosphate be integrated into composite materials for flame-retardant applications?

- Methodology : Mechanically blend Zn₂P₂O₇ (10–30 wt%) with polypropylene (PP) via twin-screw extrusion. Evaluate flame retardancy using limiting oxygen index (LOI > 28%) and cone calorimetry (peak heat release rate < 200 kW/m²). Char formation is analyzed via SEM-EDS to confirm P-Zn synergism .

Q. What role does zinc diphosphate play in electrochemical systems, such as solid-state electrolytes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.